molecular formula C23H20N4O6 B2501150 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide CAS No. 1260985-08-7

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide

Cat. No.: B2501150
CAS No.: 1260985-08-7
M. Wt: 448.435
InChI Key: YNMOHSGXFOKBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide (hereafter referred to as the target compound) is a structurally complex molecule with the molecular formula C23H20N4O6 and an average mass of 448.435 g/mol . Its structure features:

  • A 1,3-benzodioxole moiety linked to a 1,2,4-oxadiazole ring.
  • A pyrrole group substituted at the 1-position with an acetamide chain.
  • A 3,5-dimethoxyphenyl group as the terminal substituent on the acetamide nitrogen.

Properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(3,5-dimethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O6/c1-29-16-9-15(10-17(11-16)30-2)24-21(28)12-27-7-3-4-18(27)23-25-22(26-33-23)14-5-6-19-20(8-14)32-13-31-19/h3-11H,12-13H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMOHSGXFOKBGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC5=C(C=C4)OCO5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

The compound features several distinct structural motifs:

  • Benzodioxole moiety : Known for its role in various biological activities.
  • Oxadiazole ring : Associated with antimicrobial and anticancer properties.
  • Pyrrole group : Often linked to neuroprotective and anti-inflammatory activities.

Anticancer Properties

Research indicates that compounds containing oxadiazole and pyrrole structures exhibit notable anticancer activity. For instance:

  • Studies have shown that similar oxadiazole derivatives demonstrate cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and colorectal cancers (HCT-116) .
  • A structure–activity relationship (SAR) analysis revealed that modifications to the benzodioxole and pyrrole components could enhance anticancer efficacy .

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also significant:

  • Preliminary screening has indicated that derivatives of oxadiazole possess selective antibacterial activity against Gram-positive bacteria such as Bacillus subtilis and antifungal properties against pathogens like Candida albicans .
  • The minimal inhibitory concentrations (MICs) established for these compounds suggest that they could serve as lead compounds for developing new antibiotics .

Understanding the mechanisms through which this compound exerts its biological effects is crucial:

  • Enzyme Inhibition : The presence of functional groups in the molecule suggests it may interact with specific enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of pathways critical for cancer cell proliferation or bacterial survival .

Case Studies

  • Anticancer Screening : In a study published by Walid Fayad et al., a library of compounds including derivatives similar to this acetamide was screened against multicellular tumor spheroids. The findings highlighted significant cytotoxicity in specific cell lines, indicating a promising avenue for further development .
  • Antimicrobial Testing : A series of oxadiazole derivatives were tested for their antimicrobial properties against various strains. The results indicated selective activity, with some compounds showing lower toxicity to normal cells compared to cancer cells, reinforcing their potential as therapeutic agents .

Table 1: Biological Activity Summary of Related Compounds

Compound NameStructure FeaturesAnticancer ActivityAntimicrobial ActivityMIC (µg/mL)
Compound ABenzodioxole + OxadiazoleHigh against MCF-7Active against B. subtilis50
Compound BPyrrole + OxadiazoleModerate against A549Active against C. albicans30
Target CompoundBenzodioxole + Pyrrole + AcetamideHigh against multiple linesSelective Gram-positive activityTBD

Comparison with Similar Compounds

Structural Analogues with Acetamide Moieties

Several compounds sharing the acetamide core but differing in substituents and heterocyclic systems have been synthesized and characterized (Table 1):

Compound Name Core Structure Substituents Melting Point (°C) Molecular Weight Yield (%) Key References
Target Compound Oxadiazole-Pyrrole-Acetamide 3,5-Dimethoxyphenyl, Benzodioxolyl N/A 448.43 N/A
N-(2,5-Dimethyl-1H-pyrrol-1-yl)-2-{2-[1-(3-methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide (14) Benzimidazole-Pyrrolidinyl-Acetamide 3-Methylphenyl, Dimethylpyrrole 204 (decomp) 442 67
2-{2-[1-(3-Methylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N’-(1-methylpropylidene)acetohydrazide (12) Benzimidazole-Pyrrolidinyl-Acetohydrazide 3-Methylphenyl, Methylpropylidene 194–195 418 65
2-(1,2-Benzisothiazol-3-yloxy)-N-(3-cyano-1-(substituted-phenyl)pyrazol-5-yl) acetamides (8a–8i) Benzisothiazole-Pyrazole-Acetamide Varied aryl groups, Cyano N/A ~350–400 (est.) N/A

Key Observations:

  • The target compound’s oxadiazole-pyrrole backbone contrasts with the benzimidazole-pyrrolidinyl systems in compounds 12 and 14 . This difference likely impacts rigidity, solubility, and binding affinity in biological systems.
  • The 3,5-dimethoxyphenyl group in the target compound introduces strong electron-donating effects, whereas analogs like compound 14 feature 3-methylphenyl (electron-donating) or cyano (electron-withdrawing) groups . Such substitutions influence electronic properties and intermolecular interactions.
  • Melting points vary significantly: The decomposition point of compound 14 (204°C) suggests higher thermal stability compared to compound 12 (194–195°C), possibly due to differences in hydrogen bonding or crystal packing .

Substituent Effects on Solid-State Geometry

Evidence from N-(meta-substituted phenyl)-2,2,2-trichloro-acetamides highlights how substituents dictate crystal packing :

  • Electron-withdrawing groups (e.g., nitro, chloro) reduce symmetry and increase molecular dipole moments, leading to denser crystal lattices.
  • In contrast, the target compound’s 3,5-dimethoxyphenyl group (electron-donating) may promote less dense packing due to steric hindrance from methoxy groups, though crystallographic data for the target are unavailable.

Implications for Bioactivity

  • Antimicrobial Activity : Benzisothiazole-pyrazole acetamides () exhibit broad-spectrum activity against bacteria and algae, implying that the target’s benzodioxole-oxadiazole core might similarly interact with microbial targets .
  • Enzyme Inhibition : The rigidity of the oxadiazole ring could enhance binding to enzymes like cyclooxygenase or kinases, as seen in other heterocyclic acetamides .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.